Javanicoside B
Description
Javanicoside B is a quassinoid compound primarily isolated from the seeds of Brucea javanica (Ya Dan Zi), a plant traditionally used in East Asian medicine for its antipyretic, antimalarial, and antitumor properties . Structurally, it belongs to the triterpenoid family, characterized by a 2,3-seco A ring system and oxygenated substituents . Its molecular formula is C₃₂H₄₄O₁₆, with a molecular weight of 684.7 g/mol, and it exhibits a specific optical rotation of [α]D = −20.0° (c = 0.10, MeOH) . Pharmacologically, this compound demonstrates moderate cytotoxicity against the P388 murine leukemia cell line (IC₅₀ = 5.6 μg/mL) , though its activity is less potent compared to other quassinoids like Brusatol or Bruceantin .
Properties
Molecular Formula |
C32H44O16 |
|---|---|
Molecular Weight |
684.7 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14S,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate |
InChI |
InChI=1S/C32H44O16/c1-11(2)6-17(34)48-22-24-31-10-44-32(24,29(42)43-5)26(40)21(38)23(31)30(4)13(8-16(31)47-27(22)41)12(3)7-14(25(30)39)45-28-20(37)19(36)18(35)15(9-33)46-28/h7,11-13,15-16,18-24,26,28,33,35-38,40H,6,8-10H2,1-5H3/t12-,13+,15-,16-,18-,19+,20-,21-,22-,23-,24-,26+,28-,30+,31-,32+/m1/s1 |
InChI Key |
NLCZJLRVAIBIDP-FCODWIRGSA-N |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Synonyms |
7-O-E-3,4-dimethoxycinnamoyl-6'-O-beta-D-glucopyranosylloganic acid javanicoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Activity Trends :
- Javanicoside I shows marginally higher cytotoxicity than this compound, likely due to enhanced lipophilicity from methyl substitution .
Yadanziosides and Bruceines
Yadanziosides (e.g., Yadanziosides A, G) and Bruceines (e.g., Bruceine B) are quassinoids with distinct glycosylation patterns and enhanced bioactivity:
Key Differences :
- Yadanziosides exhibit broader anti-inflammatory and anti-complement activity compared to this compound, with IC₅₀ values in the micromolar range .
- Bruceine B’s exceptional cytotoxicity (IC₅₀ = 0.16 μmol/L) is attributed to its epoxy moiety, which induces apoptosis via c-MYC suppression .
High-Potency Quassinoids: Brusatol and Bruceantin
Brusatol and Bruceantin are benchmark quassinoids with unparalleled cytotoxicity:
Comparison with this compound :
- Potency : Brusatol is >500-fold more potent than this compound due to its epoxy and ester functional groups, which enhance target binding .
- Structural Drivers : The absence of a 12,20-epoxy group in this compound likely reduces its ability to disrupt protein synthesis, a key mechanism of Bruceantin .
Q & A
Q. What strategies ensure the integration of this compound research with existing literature on triterpenoid saponins?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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